N-(5-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)propanamide N-(5-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 312587-65-8
VCID: VC0429771
InChI: InChI=1S/C19H20N2O2/c1-3-19(23)20-16-11-10-15-9-8-14-6-4-5-7-17(14)21(13(2)22)18(15)12-16/h4-7,10-12H,3,8-9H2,1-2H3,(H,20,23)
SMILES: CCC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)C)C=C1
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4g/mol

N-(5-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)propanamide

CAS No.: 312587-65-8

Main Products

VCID: VC0429771

Molecular Formula: C19H20N2O2

Molecular Weight: 308.4g/mol

N-(5-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)propanamide - 312587-65-8

CAS No. 312587-65-8
Product Name N-(5-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)propanamide
Molecular Formula C19H20N2O2
Molecular Weight 308.4g/mol
IUPAC Name N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)propanamide
Standard InChI InChI=1S/C19H20N2O2/c1-3-19(23)20-16-11-10-15-9-8-14-6-4-5-7-17(14)21(13(2)22)18(15)12-16/h4-7,10-12H,3,8-9H2,1-2H3,(H,20,23)
Standard InChIKey WGKOQOBKVXZARO-UHFFFAOYSA-N
SMILES CCC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)C)C=C1
Canonical SMILES CCC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)C)C=C1
Solubility 46.3 [ug/mL]
PubChem Compound 773625
Last Modified Nov 11 2021
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